Acetic acid (6-ethoxy-benzothiazol-2-ylcarbamoyl)-phenyl-methyl ester

Description

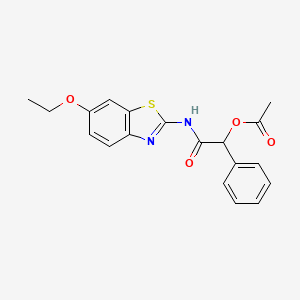

Acetic acid (6-ethoxy-benzothiazol-2-ylcarbamoyl)-phenyl-methyl ester is a benzothiazole derivative characterized by:

- A benzothiazole core substituted with an ethoxy group at position 4.

- A carbamoyl group (-CONH2) at position 2 of the benzothiazole ring.

- A phenyl-methyl ester moiety linked via an acetic acid backbone.

Properties

Molecular Formula |

C19H18N2O4S |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxo-1-phenylethyl] acetate |

InChI |

InChI=1S/C19H18N2O4S/c1-3-24-14-9-10-15-16(11-14)26-19(20-15)21-18(23)17(25-12(2)22)13-7-5-4-6-8-13/h4-11,17H,3H2,1-2H3,(H,20,21,23) |

InChI Key |

ULZJKDVVHINXDX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C3=CC=CC=C3)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of acetic acid (6-ethoxy-benzothiazol-2-ylcarbamoyl)-phenyl-methyl ester typically involves multiple steps. One common method starts with the preparation of 2-chloro-N-(6-ethoxy-benzothiazol-2-yl)-acetamide. This intermediate is then reacted with phenylmethyl ester under specific conditions to yield the final product .

Chemical Reactions Analysis

Acetic acid (6-ethoxy-benzothiazol-2-ylcarbamoyl)-phenyl-methyl ester can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring, using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It has been studied for its potential antimicrobial and antitubercular activities.

Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of acetic acid (6-ethoxy-benzothiazol-2-ylcarbamoyl)-phenyl-methyl ester involves its interaction with specific molecular targets. It can inhibit the growth of certain bacteria by interfering with their metabolic pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below highlights key structural analogs and their properties:

*Calculated using ChemDraw.

Key Observations:

- Substituent Effects : The target compound’s phenyl-methyl ester and carbamoyl groups distinguish it from simpler esters (e.g., ethyl 2-methylbenzothiazole-6-carboxylate). These groups likely enhance steric bulk and modulate electronic properties, affecting bioavailability .

- Solubility : Analogs with carboxylic acid groups (e.g., 2-[({…}sulfanyl]acetic acid) exhibit higher aqueous solubility due to ionizable -COOH, whereas ester derivatives (e.g., target compound) are more lipophilic .

Biological Activity

Acetic acid (6-ethoxy-benzothiazol-2-ylcarbamoyl)-phenyl-methyl ester is a complex organic compound that exhibits significant biological activities due to its unique structural features. This compound combines a benzothiazole moiety—a class known for its diverse biological effects—with an acetic acid derivative, potentially enhancing its pharmacological profile. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O3S, with a molecular weight of approximately 370.423 g/mol. The compound's structure contributes to its solubility and bioavailability, which are critical for its efficacy in biological systems.

Antimicrobial Activity

Benzothiazole derivatives, including the compound , have been extensively studied for their antimicrobial properties. The presence of the benzothiazole moiety is associated with various mechanisms of action against bacteria and fungi. For instance:

- Bacterial Inhibition : Compounds similar to this compound have shown effectiveness against Acinetobacter baumannii and Pseudomonas aeruginosa, both significant pathogens in clinical settings .

- Antifungal Properties : Research indicates that benzothiazole derivatives exhibit antifungal activity against strains like Candida albicans, making them potential candidates for antifungal drug development.

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been documented, with several studies indicating that modifications to the benzothiazole structure can enhance cytotoxicity against various cancer cell lines. This compound may possess similar properties:

- Cell Line Studies : In vitro studies have demonstrated that certain benzothiazole derivatives can induce apoptosis in cancer cells, highlighting their potential as anticancer agents.

Comparative Analysis of Related Compounds

A comparative analysis of compounds with similar structures reveals varying degrees of biological activity. The following table summarizes some related compounds and their activities:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Benzothiazole | C7H5NS | Antimicrobial |

| Benzothiazole Derivative 1 | C10H8N2S | Anticancer |

| Benzothiazole Derivative 2 | C9H7N3O | Anti-inflammatory |

| This compound | C18H20N2O3S | Antimicrobial, Anticancer |

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Potential mechanisms include:

- Enzyme Inhibition : Many benzothiazoles act by inhibiting specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and leading to cell death.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce oxidative stress in cells, contributing to their antimicrobial and anticancer effects.

Case Studies

Several case studies highlight the biological activity of benzothiazole derivatives:

- Antimicrobial Efficacy : A study demonstrated that a related benzothiazole compound exhibited significant antibacterial activity against Staphylococcus aureus, with an MIC value comparable to standard antibiotics .

- Cytotoxicity Against Cancer Cells : Research involving derivative compounds showed promising results in reducing viability in MCF-7 breast cancer cells, indicating the potential for further development as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.